molecular formula C26H18F3N3O3S2 B382949 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 379239-27-7

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B382949
CAS No.: 379239-27-7
M. Wt: 541.6g/mol
InChI Key: JOJWIXLPGCVYAJ-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidinone derivative with a complex heterocyclic framework. Its molecular formula is C₂₉H₂₁N₃O₃S₂, and it has a molar mass of 523.63 g/mol . Key structural features include:

  • A thieno[2,3-d]pyrimidin-4-one core, which is a fused bicyclic system known for its pharmacological relevance.
  • A phenyl group at position 3 of the core, enhancing steric bulk and aromatic stacking.
  • A sulfanylacetamide side chain at position 2, terminating in an N-[3-(trifluoromethyl)phenyl] group. The trifluoromethyl group introduces strong electron-withdrawing effects, which may influence binding affinity and metabolic stability .

Predicted physicochemical properties include a density of 1.38 ± 0.1 g/cm³ and a pKa of 13.13 ± 0.30, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3O3S2/c1-15-10-11-20(35-15)19-13-36-23-22(19)24(34)32(18-8-3-2-4-9-18)25(31-23)37-14-21(33)30-17-7-5-6-16(12-17)26(27,28)29/h2-13H,14H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJWIXLPGCVYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various structural motifs, including thieno[2,3-d]pyrimidine and furan derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H18F3N3O3S2C_{26}H_{18}F_{3}N_{3}O_{3}S_{2}, with a molar mass of approximately 541.56 g/mol. The unique combination of functional groups within its structure suggests multiple mechanisms of action, making it a candidate for further biological evaluation.

PropertyValue
Molecular FormulaC26H18F3N3O3S2
Molar Mass541.56 g/mol
Density1.45 ± 0.1 g/cm³ (Predicted)
pKa12.59 ± 0.70 (Predicted)

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial effects. The thienopyrimidine core present in this compound is a common feature among known kinase inhibitors, suggesting potential applications in cancer therapy.

Anticancer Activity

Studies have shown that derivatives of thienopyrimidine can induce cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including:

  • Inhibition of Kinase Activity : By targeting specific kinases involved in cell signaling pathways.
  • Induction of Oxidative Stress : Leading to cellular damage and apoptosis.

Antimicrobial Activity

The presence of the furan moiety may enhance the compound's antimicrobial properties. Research into related compounds indicates potential effectiveness against bacterial strains and fungi, suggesting this compound could be explored for therapeutic applications in infectious diseases.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays indicated that the compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentration ranges.
  • Mechanistic Studies : Further investigations revealed that the compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings have been studied to optimize biological activity, highlighting the importance of electronic effects and steric hindrance on the efficacy of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous molecules (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 5-(5-methylfuran-2-yl), 3-phenyl, 2-sulfanylacetamide-N-[3-(trifluoromethyl)phenyl] 523.63 Density: 1.38 g/cm³ (predicted); pKa: 13.13
Naphthyl Analog (CAS 379236-43-8) Thieno[2,3-d]pyrimidin-4-one 5-(5-methylfuran-2-yl), 3-phenyl, 2-sulfanylacetamide-N-(naphthalen-1-yl) 523.63 Higher lipophilicity due to naphthyl group; predicted density: 1.38 g/cm³
Allyl-Methoxy Analog (CAS 379236-54-1) Thieno[2,3-d]pyrimidin-4-one 5-(5-methylfuran-2-yl), 3-prop-2-enyl, 2-sulfanylacetamide-N-(3-methoxyphenyl) 507.59 Increased solubility from methoxy group; allyl substitution may enhance reactivity
Fluorophenyl-Chloro Analog (CAS 496026-23-4) Thieno[2,3-d]pyrimidin-4-one 5-(4-fluorophenyl), 3-allyl, 2-sulfanylacetamide-N-(2-chloro-5-(trifluoromethyl)phenyl) 553.98 Enhanced metabolic stability from fluorine; higher molecular weight
Chlorophenyl-TFMP Analog (CAS 687563-28-6) Thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl), 2-sulfanylacetamide-N-[2-(trifluoromethyl)phenyl] 513.95 Chlorophenyl enhances halogen bonding; thieno[3,2-d] isomer alters ring conformation

Structural and Functional Insights

Substituent Effects on Lipophilicity: The naphthyl analog (CAS 379236-43-8) exhibits higher lipophilicity than the target compound due to its extended aromatic system, which may improve membrane permeability but reduce aqueous solubility .

Electron-Withdrawing Groups :

  • The 3-(trifluoromethyl)phenyl group in the target compound and the chloro-trifluoromethylphenyl group in the fluorophenyl-chloro analog (CAS 496026-23-4) contribute to strong electron-withdrawing effects, which can stabilize charge-transfer interactions in binding pockets .

Ring Isomerism: The chlorophenyl-TFMP analog (CAS 687563-28-6) features a thieno[3,2-d]pyrimidinone core instead of thieno[2,3-d].

Bioactivity Implications: While explicit bioactivity data for the target compound is absent in the evidence, marine actinomycete-derived thienopyrimidinones (e.g., salternamide E) have demonstrated antimicrobial and anticancer properties, suggesting a plausible bioactivity trajectory for the target compound . The allyl substitution in CAS 379236-54-1 may confer reactivity toward Michael addition or oxidation, which could be leveraged in prodrug design .

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